Edoxaban
説明
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-JLJPHGGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197398 | |
| Record name | Edoxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to pale yellowish-white crystalline powder | |
CAS No. |
480449-70-5 | |
| Record name | Edoxaban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480449-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Edoxaban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU3J18APO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Edoxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/ | |
| Record name | Edoxaban | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :
Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.
Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.
Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield this compound.
Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .
化学反応の分析
エドキサバンは、以下のものを含むさまざまな化学反応を起こします。
酸化: エドキサバンは、特に酸性条件下で酸化反応を起こし、分解生成物を形成する可能性があります.
加水分解: この化合物は、特に酸性環境で加水分解を受けやすく、オキサミド結合の分解につながります.
置換: エドキサバンは、特定の条件下で官能基が他の基に置き換わる置換反応に関与することができます。
これらの反応に使用される一般的な試薬には、酸、塩基、および酸化剤が含まれます。 これらの反応から生成される主な生成物は、通常、液体クロマトグラフィー質量分析(LC-MS)や核磁気共鳴(NMR)分光法などの技術を用いて特定および特徴付けられる分解生成物です .
科学的研究の応用
Pharmacological Profile
Edoxaban exhibits several key pharmacological properties:
- Rapid Onset : It reaches peak plasma concentrations approximately 1.5 hours after administration.
- Half-Life : The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing.
- Bioavailability : this compound has a bioavailability of about 62%, making it effective at lower doses compared to traditional anticoagulants like warfarin .
Atrial Fibrillation
This compound is primarily indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Key studies include:
- ENGAGE AF-TIMI 48 Trial : This large-scale study demonstrated that both high-dose (60 mg) and low-dose (30 mg) this compound were noninferior to warfarin in preventing strokes or systemic embolisms. The trial involved over 21,000 patients and highlighted a lower incidence of major bleeding with this compound compared to warfarin .
- ELDERCARE-AF Trial : Focused on elderly patients (≥80 years), this trial showed that a lower dose of this compound (15 mg) significantly reduced the incidence of stroke or systemic embolism compared to placebo, although there was a noted increase in gastrointestinal bleeding .
Venous Thromboembolism
This compound is also approved for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE). Its use in this context is supported by studies showing its effectiveness in reducing recurrence rates of VTE:
- Phase III Trials : These trials established this compound as an effective alternative to traditional anticoagulants, demonstrating similar efficacy with a favorable safety profile .
Case Studies
Recent real-world applications of this compound have been documented, particularly in Southeast Asia, where it was introduced more recently:
Advantages Over Traditional Anticoagulants
This compound offers several advantages compared to vitamin K antagonists like warfarin:
- No Routine Monitoring Required : Unlike warfarin, which requires regular INR monitoring, this compound’s predictable pharmacokinetics allow for fixed dosing without frequent blood tests.
- Lower Risk of Major Bleeding : Clinical trials consistently report lower rates of major bleeding events with this compound compared to warfarin, particularly in high-risk populations .
作用機序
エドキサバンは、凝固カスケードの重要な酵素である第Xa因子を選択的に阻害することで効果を発揮します . 第Xa因子を阻害することにより、エドキサバンはプロトロンビンからトロンビンへの変換を防ぎ、その結果、血栓の形成が減少します . この阻害は、直接的かつ可逆的であるため、抗凝固作用を正確に制御できます . 関与する分子標的および経路には、トロンビン生成の阻害と血小板凝集の阻害が含まれます .
6. 類似の化合物との比較
エドキサバンは、アピキサバン、リバーロキサバン、ダビガトランを含む、直接経口抗凝固薬のクラスに属します . これらの化合物と比較して、エドキサバンにはいくつかのユニークな特徴があります。
1日1回投与: 1日複数回投与が必要な他の抗凝固薬とは異なり、エドキサバンは1日1回投与されるため、患者のコンプライアンスが向上します.
重大な出血リスクの低減: 研究により、エドキサバンは、ダビガトランやリバーロキサバンなどの他の抗凝固薬と比較して、重大な出血のリスクが低いことが示されています.
薬物相互作用の少なさ: エドキサバンは、ワルファリンと比較して薬物相互作用が少なく、複数の薬剤を服用している患者にとってより安全な選択肢となります.
類似の化合物には以下が含まれます。
アピキサバン: 同様の作用機序を持つ別の直接第Xa因子阻害剤ですが、投与量と薬物動態のプロファイルが異なります.
リバーロキサバン: 1日1回投与される直接第Xa因子阻害剤ですが、エドキサバンと比較して、重大な出血のリスクが高いです.
ダビガトラン: 異なる作用機序と投与レジメンを持つ直接トロンビン阻害剤です.
結論として、エドキサバンは、多くの患者にとって好ましい選択肢となる、ユニークな特徴を持つ貴重な抗凝固薬です。その合成、化学的性質、医学および研究における幅広い用途は、抗凝固療法におけるその重要性を強調しています。
類似化合物との比較
Comparison with Vitamin K Antagonists (VKAs)
Table 1: Edoxaban vs. VKAs in Key Outcomes
| Outcome | This compound vs. Warfarin (ENGAGE AF-TIMI 48) | This compound vs. Phenprocoumon (Real-World) |
|---|---|---|
| Stroke/SE Risk | HR 0.79 (95% CI 0.63–1.00) | HR 0.72 (95% CI 0.56–0.93) |
| Major Bleeding Risk | HR 0.80 (95% CI 0.71–0.91) | HR 0.54 (95% CI 0.41–0.71) |
| All-Cause Mortality | HR 0.92 (95% CI 0.83–1.01) | HR 0.81 (95% CI 0.70–0.95) |
Comparison with Other Direct Oral Anticoagulants (DOACs)
Rivaroxaban
- Efficacy : Network meta-analysis showed similar stroke prevention between high-dose this compound (60 mg) and rivaroxaban (20 mg) (HR 1.00; 95% CI 0.83–1.19) .
- Safety : this compound 60 mg had lower major bleeding risk vs. rivaroxaban (HR 0.78; 95% CI 0.65–0.94), attributed to its flatter exposure-response curve for bleeding .
Apixaban and Dabigatran
- Limited head-to-head trials exist, but observational data suggest comparable efficacy between this compound and apixaban/dabigatran. This compound’s PK stability (e.g., AUC 1576–1965 ng·h/mL) reduces variability in bleeding risk compared to dabigatran .
Table 2: DOACs in Major Bleeding Risk (vs. This compound)
| DOAC | Major Bleeding Risk (HR vs. This compound) | Key Study Design |
|---|---|---|
| Rivaroxaban | 1.28 (95% CI 1.07–1.53) | Network Meta-Analysis |
| Dabigatran | 1.12 (95% CI 0.94–1.34) | Real-World Observational |
| Apixaban | 0.95 (95% CI 0.81–1.11) | Indirect Comparison |
Comparison with Low-Molecular-Weight Heparins (LMWHs)
In post-orthopedic surgery VTE prevention, this compound (30 mg daily) showed similar efficacy to enoxaparin (40 mg daily) but with lower biomarker levels (D-dimer, F1+2) indicating reduced thrombotic activity .
Table 3: this compound vs. Enoxaparin in VTE Prevention
| Outcome | This compound 30 mg (%) | Enoxaparin 40 mg (%) |
|---|---|---|
| VTE Incidence | 2.4 | 3.1 |
| Major Bleeding | 0.5 | 0.7 |
| D-Dimer Reduction | 58% | 49% |
Pharmacokinetic and Pharmacodynamic Differentiation
- FXa Inhibition : this compound’s peak FXa inhibition (92.5% in women vs. 86.1% in men) correlates with higher plasma concentrations in women due to lower body weight .
- Drug Interactions : Unlike rivaroxaban, this compound’s PK remains stable with EGFR-TKIs (gefitinib, erlotinib) and NSAIDs like naproxen .
- Reversal : this compound’s anticoagulant effects are partially reversed by 4F-PCC (25 IU/kg), whereas andexanet alfa is required for rivaroxaban/apixaban .
Regional and Demographic Considerations
生物活性
Edoxaban is an oral anticoagulant belonging to the class of direct factor Xa inhibitors. Its primary role is to prevent thromboembolic events in conditions such as atrial fibrillation and venous thromboembolism. This article delves into the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
This compound exhibits a selective and reversible inhibition of activated factor Xa (FXa), which is crucial in the coagulation cascade. The compound demonstrates a concentration-dependent and competitive inhibition profile:
- Ki Values : this compound has Ki values of 0.561 nM for free FXa and 2.98 nM for prothrombinase, indicating a high affinity for its target .
- Inhibition Assays : In human plasma, this compound significantly prolongs prothrombin time (PT) and activated partial thromboplastin time (aPTT) at concentrations of 0.256 μM and 0.508 μM, respectively .
Table 1: Key Pharmacodynamic Parameters of this compound
| Parameter | Value |
|---|---|
| Ki for free FXa | 0.561 nM |
| Ki for prothrombinase | 2.98 nM |
| PT Prolongation | 0.256 μM |
| aPTT Prolongation | 0.508 μM |
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by rapid absorption and a relatively long half-life:
- Bioavailability : Approximately 62% .
- Peak Plasma Concentration : Achieved within 1.5 hours post-administration .
- Half-Life : Ranges from 10 to 14 hours, allowing for once-daily dosing in many clinical settings .
Metabolism
This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4) and carboxylesterase-1 (CES1). The major metabolites include M-4, which is unique to humans, and several others formed through phase I reactions .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 62% |
| Peak Concentration Time | 1.5 hours |
| Half-Life | 10-14 hours |
Case Study: ELDERCARE-AF Trial
The ELDERCARE-AF trial evaluated the efficacy of low-dose this compound (15 mg once daily) in elderly patients with atrial fibrillation who were at high risk for bleeding:
- Participants : Included frail patients aged ≥80 years.
- Primary Endpoint : Reduction in stroke or systemic embolism.
- Results : this compound significantly reduced the incidence of stroke or systemic embolism compared to placebo, with event rates of 1.6% per patient-year in the this compound group versus higher rates in the placebo group (3.9% to 10.1% depending on age strata) .
Table 3: Efficacy Outcomes from ELDERCARE-AF Trial
| Group | Stroke/Systemic Embolism Rate (%) | Major Bleeding Rate (%) |
|---|---|---|
| This compound | 1.6 | Higher but not significant |
| Placebo | 3.9 - 10.1 | Lower |
Safety Profile
While this compound is effective in reducing thromboembolic events, it also poses risks for bleeding:
- Major Bleeding Events : Observed more frequently with this compound compared to placebo; however, this difference was not statistically significant .
- Gastrointestinal Bleeding : Notably higher in patients receiving this compound .
Conclusion on Safety
The safety profile indicates that while this compound is generally well-tolerated, careful monitoring is necessary, especially in populations at risk for bleeding complications.
Q & A
Q. What are the key pharmacokinetic parameters of edoxaban that influence its dosing in patients with varying renal function?
this compound’s renal clearance (CLcr) and elimination half-life (10–14 hours) are critical determinants of dosing adjustments. The ENGAGE AF-TIMI 48 trial demonstrated that a 50% dose reduction (to 30 mg once daily) is required for patients with CLcr 15–50 mL/min, body weight ≤60 kg, or concomitant use of P-glycoprotein inhibitors . Methodologically, population pharmacokinetic (PK) models incorporating covariates like renal function and body weight should be used to optimize dosing protocols .
Q. How is this compound’s anti-Factor Xa activity quantified in laboratory settings, and what are its clinical correlates?
Anti-Factor Xa chromogenic assays are standardized to measure this compound plasma concentrations. Studies show a linear relationship between this compound dose (30–60 mg) and anti-Factor Xa activity (R<sup>2</sup> = 0.89), with peak activity occurring 1–2 hours post-dose . Researchers should calibrate assays using this compound-specific standards and validate results against liquid chromatography-tandem mass spectrometry (LC-MS/MS) to minimize inter-laboratory variability .
Q. What experimental designs are recommended for assessing this compound’s efficacy in stroke prevention compared to warfarin?
Randomized controlled trials (RCTs) should employ non-inferiority designs with primary endpoints like stroke/systemic embolism rates. The ENGAGE AF-TIMI 48 trial used a double-blind, double-dummy approach, comparing this compound (30 mg/60 mg) to warfarin (INR 2.0–3.0) in 21,105 patients, with stratification by renal function and geographic region . Covariate-adjusted Cox proportional hazards models are essential to account for baseline imbalances .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bleeding risk in real-world vs. clinical trial populations?
Conflicting findings (e.g., lower major bleeding in RCTs vs. higher gastrointestinal bleeding in observational studies) may arise from differences in patient selection, comedications, or adherence. Meta-regression analyses of pooled data (e.g., ETNA-AF registry vs. ENGAGE AF-TIMI 48) should adjust for confounding variables like age, HAS-BLED scores, and concomitant antiplatelet use . Sensitivity analyses using inverse probability weighting can address selection bias in real-world studies .
Q. What methodological strategies improve the detection of this compound in urine samples for adherence monitoring?
The DOAC Dipstick® test detects this compound with 94% sensitivity but has lower specificity (82%) due to cross-reactivity with other direct oral anticoagulants (DOACs). Researchers should combine immunoassays with confirmatory LC-MS/MS and validate thresholds using receiver operating characteristic (ROC) curves (AUC ≥0.90) . Studies must report limits of detection (LoD) and quantify interferences from metabolites like M4 .
Q. How do renal function fluctuations impact this compound’s pharmacodynamics, and how should this be modeled in longitudinal studies?
Dynamic changes in CLcr (e.g., acute kidney injury) alter this compound exposure (AUC) by up to 40%. Nonlinear mixed-effects modeling (NONMEM) with time-varying covariates can simulate exposure-response relationships. The HOKUSAI-VTE trial used serial CLcr measurements and Bayesian forecasting to adjust doses in patients with renal impairment .
Data Analysis and Interpretation
Q. What statistical approaches address missing data in this compound trials, particularly for composite endpoints?
Multiple imputation (MI) with chained equations is preferred for missing endpoint data (e.g., stroke/death). The ENGAGE AF-TIMI 48 trial applied MI under the missing-at-random (MAR) assumption, supplemented by worst-case sensitivity analyses for non-ignorable missingness . Competing risks models (Fine-Gray subdistribution hazards) are recommended for composite endpoints to avoid overestimating event rates .
Q. How should researchers analyze this compound’s concentration-effect relationship in subpopulations (e.g., elderly, obese)?
Exposure-response analyses require stratified PK/PD sampling. For elderly patients (≥75 years), a two-fold increase in AUC is observed due to reduced clearance; obesity (BMI ≥30) necessitates allometric scaling of volume of distribution. Studies should report geometric mean ratios (GMRs) with 90% confidence intervals to assess bioequivalence across subgroups .
Experimental Design Challenges
Q. What are the optimal strategies for blinding in this compound trials when comparing it to other DOACs?
Double-dummy designs are critical when comparing this compound to non-inferiority comparators (e.g., rivaroxaban). The ROCKET AF trial’s methodology—using placebo tablets matching both study drugs—minimized performance bias . Centralized event adjudication committees should blind treatment assignments to reduce detection bias .
Q. How can in vitro studies simulate this compound’s interactions with platelet function under varying shear stress conditions?
Microfluidic flow chambers with calibrated shear rates (500–10,000 s<sup>−1</sup>) mimic physiological conditions. Thrombin generation assays (TGA) using platelet-rich plasma and corn trypsin inhibitor (to block contact activation) quantify this compound’s effect on lag time and peak thrombin . Researchers must standardize platelet counts (150–400 × 10<sup>9</sup>/L) and report results normalized to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
